molecular formula C14H17ClN2O3 B259439 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine

1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine

Cat. No. B259439
M. Wt: 296.75 g/mol
InChI Key: QCWPCSVUNDHRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine, also known as CNB-001, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 is a derivative of the piperidine family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine is not fully understood, but it is believed to act through multiple pathways. 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has been shown to have several biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has been shown to protect neurons from oxidative stress and inflammation, which can lead to cell death. 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine is its high purity and stability, which makes it suitable for use in lab experiments. 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine. One direction is the further exploration of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another direction is the investigation of its potential use in cancer treatment, as it has shown promising results in preclinical studies. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective treatments.

Synthesis Methods

1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine is synthesized using a multi-step process, which involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethylpiperidin-1-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The yield of 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine is typically around 60-70%, and the purity is greater than 95%.

Scientific Research Applications

1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders. 1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

Product Name

1-{2-Chloro-5-nitrobenzoyl}-3,5-dimethylpiperidine

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H17ClN2O3/c1-9-5-10(2)8-16(7-9)14(18)12-6-11(17(19)20)3-4-13(12)15/h3-4,6,9-10H,5,7-8H2,1-2H3

InChI Key

QCWPCSVUNDHRPB-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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